REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:19][C:18](=O)[NH:17][CH2:16][CH2:15][NH:14][CH2:13][CH2:12][NH:11][C:10](=O)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CSC>O1CCCC1>[CH2:1]([N:8]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15][NH:14][CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
1-benzyl-3,11-dioxo-1,4,7,10-tetraazacyclododecane
|
Quantity
|
890 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CC(NCCNCCNC(C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added 2.64 ml of 8M borane-methyl sulfide complex (21.1 mol, 7 equivalents)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
DISTILLATION
|
Details
|
to distill out of the reaction flask
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by the addition of 12 ml 1.8M hydrochloric acid in methanol
|
Type
|
TEMPERATURE
|
Details
|
refluxed for an additional 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
Volatiles were removed by evaporation
|
Type
|
CUSTOM
|
Details
|
reevaporated
|
Type
|
CUSTOM
|
Details
|
The product was crystallized from methanol/ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCNCCNCCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |